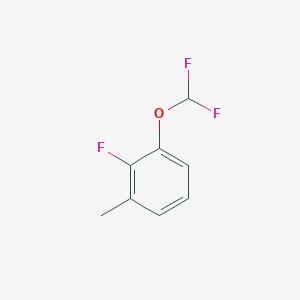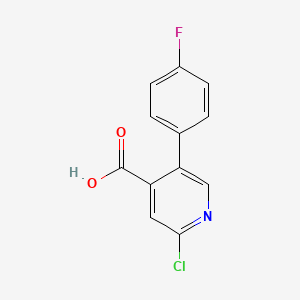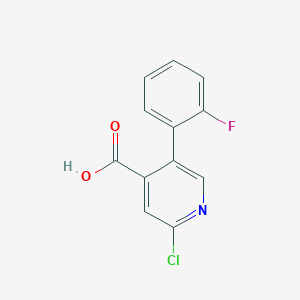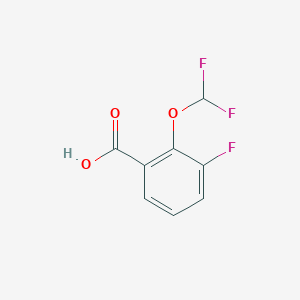
1-(Difluoromethoxy)-2-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Difluoromethoxy)-2-fluoro-3-methylbenzene” is likely to be an aromatic compound due to the presence of a benzene ring. The difluoromethoxy group (-OCHF2) and the fluorine atom are attached to the benzene ring, making it a polyfluorinated compound. These types of compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution or electrophilic aromatic substitution. For instance, difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be a carbon or a heteroatom .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a methyl group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the fluorine atoms and the difluoromethoxy group. These groups could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the difluoromethoxy group. These groups could potentially affect properties such as polarity, boiling point, and stability .Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-2-fluoro-3-methylbenzene has been used in a variety of scientific research applications. It has been used in the synthesis of novel fluorinated compounds, such as fluorinated polymers and polymers with fluorinated side chains. It has also been utilized in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been used in the synthesis of polymers for fuel cell applications, and in the synthesis of polymers with enhanced mechanical properties.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethoxy)-2-fluoro-3-methylbenzene is not yet fully understood. However, it is believed that the compound is able to interact with a variety of biological molecules, including proteins and enzymes, through hydrogen bonding and other non-covalent interactions. This allows the compound to modulate the activity of these molecules, which can lead to a variety of biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a number of enzymes, including cyclooxygenase and phospholipase A2. It has also been shown to inhibit the growth of certain cancer cell lines, and to modulate the activity of certain transcription factors. Additionally, it has been shown to modulate the activity of several hormones, including cortisol, estradiol, and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Difluoromethoxy)-2-fluoro-3-methylbenzene is a highly versatile compound that has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that the compound can be toxic in high concentrations, and thus should be handled with caution.
Direcciones Futuras
The potential future directions for 1-(difluoromethoxy)-2-fluoro-3-methylbenzene are numerous. It could be used as a starting material in the synthesis of novel fluorinated compounds, or as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it could be used in the synthesis of polymers with enhanced mechanical properties, or in the synthesis of polymers for fuel cell applications. Finally, it could be used to further explore its biochemical and physiological effects, such as its ability to modulate the activity of enzymes and hormones.
Métodos De Síntesis
The synthesis of 1-(difluoromethoxy)-2-fluoro-3-methylbenzene is relatively straightforward. The compound is typically synthesized from the reaction of 1-bromo-2-fluoro-3-methylbenzene and potassium fluoride in the presence of a catalytic amount of aluminum chloride. The reaction is carried out in a solvent such as dichloromethane and yields the desired product in high yield.
Safety and Hazards
Propiedades
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVOTZUDRGLSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)

